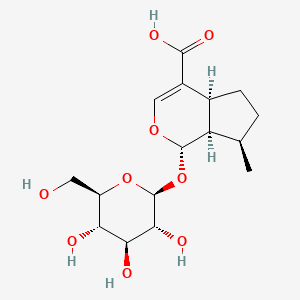

8-エピデオキシロガニック酸

概要

説明

8-エピデオキシロガニック酸は、イリドイド配糖体であり、様々な植物に存在する天然化合物の一種です。 抗炎症作用、抗酸化作用、鎮痛作用などの生物活性を持つことで知られています 。この化合物は、潜在的な治療用途から科学研究の関心を集めています。

2. 製法

合成経路と反応条件: 8-エピデオキシロガニック酸の調製は、天然資源からの抽出と合成有機合成経路の両方によって達成できます 。 抽出法は通常、インカルビレア・デラバイなどの植物から化合物を分離することを含みます 。合成経路には、イリドイド配糖体の構造を構築するために、グリコシル化反応や環状付加反応などの複雑な有機反応が含まれる場合があります。

工業生産方法: 8-エピデオキシロガニック酸の工業生産はまだ初期段階にあります。 現在の方法は、植物源からの抽出技術の最適化と、収量と純度を高めるためのバイオテクノロジーアプローチの探求に重点を置いています .

科学的研究の応用

8-エピデオキシロガニック酸は、幅広い科学研究の応用範囲を持っています。

作用機序

8-エピデオキシロガニック酸の作用機序には、核因子エリスロイド2関連因子2(Nrf2)およびヘムオキシゲナーゼ-1(HO-1)経路の活性化が含まれます 。 この活性化は、活性酸素種(ROS)と一酸化窒素(NO)の生成の抑制につながり、酸化ストレスと炎症を軽減します 。 さらに、マイトジェン活性化プロテインキナーゼ(MAPKs)および活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路を阻害し、炎症性サイトカインの産生を減少させます .

6. 類似化合物の比較

8-エピデオキシロガニック酸は、アジュゴル、カタポル、ゲニポシド酸、ゲニポシドなどの他のイリドイド配糖体と比較できます 。 これらの化合物は同様の生物活性を持っていますが、8-エピデオキシロガニック酸は、その特定の分子構造と強力な抗炎症作用と抗酸化作用のために独特です 。この独自性は、さらなる研究と潜在的な治療用途のための貴重な化合物となっています。

生化学分析

Biochemical Properties

8-Epideoxyloganic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in oxidative stress and inflammation pathways. It has been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of heme oxygenase-1 (HO-1). This activation results in the suppression of reactive oxygen species (ROS) and nitric oxide (NO) generation . Additionally, 8-Epideoxyloganic acid inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Cellular Effects

8-Epideoxyloganic acid exerts various effects on different cell types and cellular processes. In macrophages, it decreases oxidative stress by upregulating HO-1 via Nrf2 activation, leading to reduced ROS and NO levels . It also inhibits the production of proinflammatory cytokines and chemokines, thereby attenuating inflammation . Furthermore, 8-Epideoxyloganic acid has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antioxidant properties .

Molecular Mechanism

The molecular mechanism of 8-Epideoxyloganic acid involves its interaction with various biomolecules. It binds to and activates Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of HO-1 . This results in the suppression of ROS and NO production. Additionally, 8-Epideoxyloganic acid inhibits the activation of MAPKs and NF-κB pathways, reducing the expression of proinflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Epideoxyloganic acid have been observed to change over time. Studies have shown that its anti-inflammatory and antioxidant effects are sustained over a period of time, with a gradual decrease in ROS and NO levels . The compound’s stability and degradation in vitro and in vivo have also been studied, indicating that it remains effective over extended periods .

Dosage Effects in Animal Models

The effects of 8-Epideoxyloganic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively studied . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

8-Epideoxyloganic acid is involved in various metabolic pathways, particularly those related to iridoid biosynthesis. It interacts with enzymes such as 8-hydroxygeraniol oxidoreductase (8-HGO), which plays a key role in the secoiridoid pathway . This interaction influences the synthesis of other iridoid compounds and affects metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 8-Epideoxyloganic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

8-Epideoxyloganic acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 8-Epideoxyloganic acid can be achieved through both extraction from natural sources and synthetic organic synthesis routes . The extraction method typically involves isolating the compound from plants such as Incarvillea delavayi . Synthetic routes may involve complex organic reactions, including glycosidation and cycloaddition reactions, to construct the iridoid glycoside structure.

Industrial Production Methods: Industrial production of 8-Epideoxyloganic acid is still in its nascent stages. Current methods focus on optimizing extraction techniques from plant sources and exploring biotechnological approaches to enhance yield and purity .

化学反応の分析

反応の種類: 8-エピデオキシロガニック酸は、酸化、還元、置換反応など、様々な化学反応を起こします 。これらの反応は、化合物の構造を修飾し、生物活性を高めるために重要です。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます 。反応条件は、最適な収率を確保するために、制御された温度とpHレベルを伴うことがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物には、抗酸化作用と抗炎症作用が強化された誘導体が含まれます 。これらの誘導体は、新しい治療薬の開発のために、医薬品化学において大きな関心を集めています。

類似化合物との比較

8-Epideoxyloganic acid can be compared with other iridoid glycosides such as ajugol, catalpol, geniposidic acid, and geniposide . While these compounds share similar bioactive properties, 8-Epideoxyloganic acid is unique due to its specific molecular structure and potent anti-inflammatory and antioxidant effects . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

特性

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347495 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88668-99-9 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

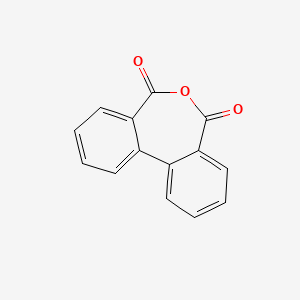

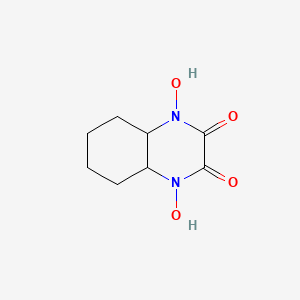

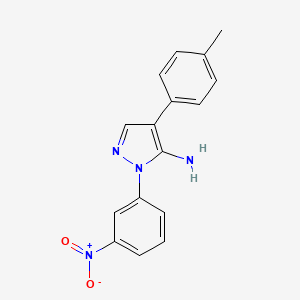

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of 8-epideoxyloganic acid?

A1: Research suggests that 8-epideoxyloganic acid possesses analgesic, hemostatic, and anti-inflammatory properties. Studies in mice models have shown that it can significantly reduce acetic acid-induced writhing, shorten the time to homeostasis, and inhibit xylene-induced ear edema [].

Q2: From which plant sources can 8-epideoxyloganic acid be isolated?

A2: 8-epideoxyloganic acid has been isolated from various plant species, including Lamiophlomis rotata [, ], Boschniakia rossica [], and Asystasia bella []. Notably, it was identified for the first time in the Lamiophlomis genus within L. rotata [].

Q3: What is the chemical structure of 8-epideoxyloganic acid?

A3: 8-Epideoxyloganic acid is an iridoid glycoside. While the provided abstracts do not offer a detailed structural formula, they mention the use of spectroscopic data analysis for structural elucidation [, ]. Further information on the structure can be found in scientific literature focusing on the isolation and characterization of iridoid glycosides.

Q4: Are there established analytical methods for quantifying 8-epideoxyloganic acid?

A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of 8-epideoxyloganic acid in Duyiwei soft capsules, a traditional Chinese medicine formulation [, ]. The method demonstrated good linearity, recovery, and reproducibility [, ].

Q5: Has any research explored methods for enhancing the extraction and purification of 8-epideoxyloganic acid from plant material?

A5: One study investigated the optimization of extraction and purification processes for 8-epideoxyloganic acid from Lamiophlomis rotata []. Researchers found that using 60% ethanol as a solvent and a macroporous resin (XDA-7) significantly improved the isolation of iridoid glycosides, including 8-epideoxyloganic acid [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)

![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)

![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-oxo-3-pyridin-4-ylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1222312.png)

![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)

![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)

![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)

![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)

![2-[(3-cyano-6-methyl-2-pyridinyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1222331.png)